molecular formula C17H22N2O7 B12616763 L-Alanyl-N-methyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine CAS No. 921934-65-8

L-Alanyl-N-methyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine

Cat. No.: B12616763
CAS No.: 921934-65-8
M. Wt: 366.4 g/mol
InChI Key: STPSJHZVQRVUDR-AAEUAGOBSA-N
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Description

L-Alanyl-N-methyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine is a synthetic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes an alanyl group, a methyl group, and a phenoxybutanoyl group attached to a serine residue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-N-methyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include protecting agents like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-N-methyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine can undergo various chemical reactions, including:

    Oxidation: The phenoxybutanoyl group may be susceptible to oxidation under certain conditions.

    Reduction: The carbonyl group in the phenoxybutanoyl moiety can be reduced to an alcohol.

    Substitution: The serine residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

L-Alanyl-N-methyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions or protein-ligand binding.

    Medicine: Potential therapeutic applications, such as drug development or as a precursor for bioactive compounds.

    Industry: Use in the production of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of L-Alanyl-N-methyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-serine: A simpler analog without the phenoxybutanoyl group.

    N-Methyl-L-serine: Lacks the alanyl and phenoxybutanoyl groups.

    L-Alanyl-N-methyl-L-serine: Similar but without the phenoxybutanoyl group.

Uniqueness

L-Alanyl-N-methyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine is unique due to the presence of the phenoxybutanoyl group, which may impart distinct chemical and biological properties compared to its simpler analogs.

Properties

CAS No.

921934-65-8

Molecular Formula

C17H22N2O7

Molecular Weight

366.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(4-oxo-4-phenoxybutanoyl)oxypropanoic acid

InChI

InChI=1S/C17H22N2O7/c1-11(18)16(22)19(2)13(17(23)24)10-25-14(20)8-9-15(21)26-12-6-4-3-5-7-12/h3-7,11,13H,8-10,18H2,1-2H3,(H,23,24)/t11-,13-/m0/s1

InChI Key

STPSJHZVQRVUDR-AAEUAGOBSA-N

Isomeric SMILES

C[C@@H](C(=O)N(C)[C@@H](COC(=O)CCC(=O)OC1=CC=CC=C1)C(=O)O)N

Canonical SMILES

CC(C(=O)N(C)C(COC(=O)CCC(=O)OC1=CC=CC=C1)C(=O)O)N

Origin of Product

United States

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